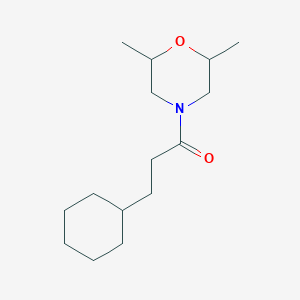

![molecular formula C25H29N3O4 B4057528 4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4057528.png)

4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine

Übersicht

Beschreibung

4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Assembly

Research on proton-transfer compounds involving isonipecotamide with nitro-substituted benzoic acids reveals the importance of hydrogen bonding in molecular assembly. These compounds form hydrogen-bonded structures with varying dimensions, demonstrating the utility of such compounds in molecular engineering and design. The ability to form specific hydrogen bonding patterns can be crucial for the development of materials with tailored properties (Smith & Wermuth, 2010).

Mechanistic Insights in Organic Reactions

Studies on the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates have provided mechanistic insights, showing how substituent groups affect reaction rates and mechanisms. This information is vital for designing more efficient synthetic routes in pharmaceutical chemistry, where the precise control over reaction conditions can lead to improved yields and purities of desired compounds (Um et al., 2005).

Sigma Receptor Ligands

The synthesis and evaluation of spiro compounds, including benzopyrans and benzofurans, for binding to sigma receptors, illustrate the potential of such compounds in developing new therapeutics. These studies contribute to the understanding of structure-activity relationships and the identification of compounds with high affinity and selectivity for sigma receptors, which are important targets in neuropharmacology (Maier & Wünsch, 2002).

Catalysis and Green Chemistry

Research on the condensation of benzaldehyde and its derivatives using alkaline carbons highlights the role of basic carbons in catalysis. Such catalysts offer a "green" and "clean" method for preparing pharmaceutical intermediates, emphasizing the importance of sustainable practices in chemical synthesis (Perozo-Rondón et al., 2006).

Heterocyclic Synthesis

The synthesis of 1,3-diaryl-4-aminopyrazole derivatives from benzylcyanide and 4-nitrobenzylcyanide provides a pathway to heterocyclic compounds, which are core structures in many drugs. This research demonstrates the versatility of enaminonitriles in the synthesis of heterocycles, crucial for drug discovery and development (Medrasi et al., 2013).

Eigenschaften

IUPAC Name |

(4-benzylpiperidin-1-yl)-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c29-24(21-6-8-23(9-7-21)28(31)32)27-16-12-22(13-17-27)25(30)26-14-10-20(11-15-26)18-19-4-2-1-3-5-19/h1-9,20,22H,10-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKISYTXSALCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-N'-{[2-(dimethylamino)-3-pyridinyl]methyl}urea](/img/structure/B4057449.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B4057456.png)

![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4057467.png)

![N-(4-chloro-2-nitrophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4057470.png)

![1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4057476.png)

![1-[4-(5-bromo-2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4057490.png)

![4-ethyl-5-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4057494.png)

![N-[(1-adamantylamino)carbonothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4057509.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B4057537.png)

![N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4057539.png)